1H-Tetrazole, 5-(3,5-dinitrophenyl)-
Description
1H-Tetrazole, 5-(3,5-dinitrophenyl)- is a nitrogen-rich heterocyclic compound characterized by a tetrazole ring substituted at the 5-position with a 3,5-dinitrophenyl group. The tetrazole scaffold is known for its metabolic stability and ability to mimic carboxylic acid bioisosteres, making it valuable in medicinal chemistry . Notably, this compound serves as a precursor for synthesizing 2-substituted tetrazole derivatives via alkylation, which exhibit improved biological activity compared to their 1-substituted counterparts .
Properties
CAS No. |
51449-79-7 |
|---|---|
Molecular Formula |
C7H4N6O4 |
Molecular Weight |
236.14 g/mol |
IUPAC Name |
5-(3,5-dinitrophenyl)-2H-tetrazole |
InChI |
InChI=1S/C7H4N6O4/c14-12(15)5-1-4(7-8-10-11-9-7)2-6(3-5)13(16)17/h1-3H,(H,8,9,10,11) |
InChI Key |
MOYJTNHLJBMWFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C2=NNN=N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-Tetrazole, 5-(3,5-dinitrophenyl)- typically involves the reaction of 3,5-dinitrobenzonitrile with sodium azide under specific conditions. This reaction is facilitated by the presence of a catalyst, often zinc salts, and is carried out in a solvent such as dimethylformamide (DMF) or water . The reaction proceeds through a [3+2] cycloaddition mechanism, forming the tetrazole ring. Industrial production methods may employ microwave-assisted synthesis or heterogeneous catalysis to enhance yield and efficiency .
Chemical Reactions Analysis
1H-Tetrazole, 5-(3,5-dinitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the hydrogen atom can be replaced by other substituents
Common reagents used in these reactions include hydrogen gas, zinc dust, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Tetrazole, 5-(3,5-dinitrophenyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Tetrazole, 5-(3,5-dinitrophenyl)- involves its ability to act as a bioisostere for carboxylic acids. This allows it to mimic the biological activity of carboxylic acids while being metabolically stable. The compound can form noncovalent interactions with biological targets, influencing various molecular pathways . Its high nitrogen content and electron-donating properties contribute to its effectiveness in these roles.
Comparison with Similar Compounds
Comparison with Similar Compounds
Regioisomeric Differences: 1H- vs. 2H-Tetrazole Derivatives
Alkylation of 1H-Tetrazole, 5-(3,5-dinitrophenyl)- predominantly yields 2-substituted 2H-tetrazole regioisomers (e.g., 5-(3,5-dinitrophenyl)-2-(1-phenylethyl)-2H-tetrazole) over 1-substituted analogs (e.g., 5-(3,5-dinitrophenyl)-1-(1-phenylethyl)-1H-tetrazole). This regioselectivity is attributed to steric and electronic factors during synthesis .
Key Insight : The 2H-tetrazole regioisomers demonstrate superior pharmacological profiles, making them preferred candidates for antitubercular drug development .
Q & A
Basic: What are the established synthetic routes for 5-(3,5-dinitrophenyl)-1H-tetrazole, and how is the product characterized?
The compound is synthesized via a [3+2] cycloaddition reaction between 3,5-dinitrobenzonitrile and azidotrimethylsilane (TMS-azide) in the presence of dibutyltin oxide as a catalyst. Benzylamine is added to facilitate alkylation, and the reaction proceeds in toluene under reflux conditions. Purification is achieved via flash chromatography (20–40% EtOAc/hexanes), yielding two regioisomers (1,5- and 2,5-tetrazole derivatives). Characterization relies on and NMR to distinguish isomer peaks (e.g., aromatic proton shifts at δ 9.29 vs. 8.83 ppm) and X-ray crystallography for unambiguous structural confirmation .
Advanced: How do steric and electronic effects influence regioselectivity during alkylation of 5-(3,5-dinitrophenyl)-1H-tetrazole?
Regioselectivity depends on the alkylating agent’s steric bulk and electronic properties. For example:
- Bulky amines (e.g., 1-phenylethyl): Favor 2,5-isomer formation (72:28 ratio) due to steric hindrance at the N1 position.
- Electron-withdrawing groups (e.g., 4-NOPhCH): Increase 2,5-isomer yield (83:17 ratio) by stabilizing the transition state.
- Small amines (e.g., Me): Maximize 2,5-isomer dominance (94:6 ratio) via minimal steric interference.
Optimization requires adjusting reaction time, solvent polarity, and catalyst loading (e.g., dibutyltin oxide at 0.15 equiv) .
Basic: What role does 5-(3,5-dinitrophenyl)-1H-tetrazole play in oligonucleotide synthesis?
This compound, marketed as Activator 42 , is a high-efficiency coupling agent in phosphoramidite-based DNA synthesis. It reacts with phosphoramidites to form a reactive intermediate, accelerating nucleophilic attack by the 5′-OH group of the growing oligonucleotide chain. Compared to 1H-tetrazole, it offers superior activation for sterically hindered amidites (e.g., 2′-O-modified RNA) due to its electron-deficient aromatic ring, enhancing coupling yields to >99% per step .
Advanced: How can computational methods predict the bioactivity of 5-(3,5-dinitrophenyl)-1H-tetrazole derivatives?
Molecular docking studies (e.g., AutoDock Vina) model interactions between the compound’s nitro groups and target proteins (e.g., DNA topoisomerase II). The 3,5-dinitrophenyl moiety’s electron-withdrawing effects enhance binding to hydrophobic pockets, as seen in analogous 1,3,4-thiadiazole anticancer agents. In vitro validation involves MTT assays on cancer cell lines (e.g., HepG2, MCF-7) and comparison to reference drugs like doxorubicin. IC values <10 µM indicate high potency .
Advanced: What analytical challenges arise in characterizing 5-(3,5-dinitrophenyl)-1H-tetrazole isomers?
Distinguishing 1,5- and 2,5-regioisomers requires:
- High-resolution NMR : signals for aromatic protons differ significantly (e.g., δ 9.29 ppm for 2,5-isomer vs. δ 8.83 ppm for 1,5-isomer).
- X-ray crystallography : Resolves ambiguity by confirming substituent positions on the tetrazole ring.
- Chromatographic separation : Flash chromatography with gradient elution (EtOAc/hexanes) achieves baseline separation (R = 0.35 vs. 0.17) .
Advanced: How does 5-(3,5-dinitrophenyl)-1H-tetrazole compare to other coupling agents in solid-phase DNA synthesis?
Basic: What in vitro models are used to evaluate the herbicidal potential of 5-(3,5-dinitrophenyl)-tetrazole analogs?
Petri dish assays using barnyard grass (Echinochloa crus-galli) and lettuce (Lactuca sativa) are standard. Compounds are applied at 100 mg/L, and inhibition rates are measured after 7 days. Stem/leaf spray tests further assess phytotoxicity under simulated field conditions. Analogs with IC <50 mg/L are prioritized for greenhouse trials .
Advanced: What mechanistic insights explain the anticancer activity of structurally related 5-(3,5-dinitrophenyl) derivatives?
The nitro groups induce redox cycling, generating ROS (reactive oxygen species) that damage DNA and inhibit topoisomerases. Molecular dynamics simulations show strong intercalation into DNA base pairs, while flow cytometry confirms G2/M phase arrest in cancer cells. SAR studies reveal that electron-deficient aromatic rings enhance cytotoxicity by 3–5-fold compared to non-nitrated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
